molecular formula C20H18Cl2N4O3S B2533029 3,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 898422-11-2

3,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2533029
CAS No.: 898422-11-2
M. Wt: 465.35
InChI Key: CPKADVGGEYVDQP-UHFFFAOYSA-N
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Description

. This compound is particularly noted for its potential in medicinal chemistry and drug development.

Preparation Methods

The synthesis of 3,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide involves several steps, typically starting with the preparation of the core pyridazine structure. The synthetic route often includes:

    Formation of the pyridazine core: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the morpholine group: This step involves the nucleophilic substitution of a halogenated pyridazine with morpholine.

    Attachment of the benzenesulfonamide moiety: This is typically done through a sulfonation reaction, where the sulfonamide group is introduced to the aromatic ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound acts as an inhibitor, binding to the active site of the target molecule and preventing its normal function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

3,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide can be compared with other similar compounds, such as:

    Pyridazine derivatives: These compounds share the pyridazine core and have similar biological activities.

    Morpholine-containing compounds: These compounds have the morpholine group and are used in various chemical and biological applications.

    Benzenesulfonamide derivatives: These compounds contain the benzenesulfonamide moiety and are known for their inhibitory activities.

The uniqueness of this compound lies in its specific combination of these functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dichloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O3S/c21-17-6-5-16(13-18(17)22)30(27,28)25-15-3-1-14(2-4-15)19-7-8-20(24-23-19)26-9-11-29-12-10-26/h1-8,13,25H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKADVGGEYVDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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